molecular formula C8H15NO3 B1682842 Swainsonine CAS No. 72741-87-8

Swainsonine

Numéro de catalogue: B1682842
Numéro CAS: 72741-87-8
Poids moléculaire: 173.21 g/mol
Clé InChI: FXUAIOOAOAVCGD-WCTZXXKLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Tridolgosir est un alcaloïde indolizidine dérivé de la plante Swainsona canescens. Il est connu pour son inhibition puissante de l’alpha-mannosidase II, une enzyme impliquée dans le traitement des glucides N-liés dans les glycoprotéines. Ce composé présente des activités anti-métastatiques, antiprolifératives et immunomodulatrices significatives .

Applications De Recherche Scientifique

Anticancer Properties

Swainsonine has been studied extensively for its potential as an anticancer agent. Research indicates that it can inhibit tumor growth and metastasis across various cancer types.

  • Mechanisms of Action : this compound exerts its anticancer effects primarily through the inhibition of glycoprotein processing, leading to altered glycosylation patterns in cancer cells. This alteration can enhance the immune response against tumors by augmenting the activity of natural killer cells and macrophages .
  • Case Studies :
    • A study demonstrated that this compound reduced the viability of hepatoma cells and induced apoptosis, suggesting its effectiveness against liver cancer .
    • In another investigation, this compound was shown to increase the sensitivity of 5-fluorouracil-resistant cancer cell lines, indicating its potential to overcome drug resistance .

Immunomodulatory Effects

This compound has been recognized for its role as an immunomodulator, enhancing the body’s immune response against tumors.

  • Immune Activation : It stimulates bone marrow cell proliferation and enhances the cytotoxic activity of immune cells against tumor cells . This property positions this compound as a promising candidate for combination therapies with traditional chemotherapeutic agents.
  • Case Studies :
    • Research has shown that this compound not only inhibits cancer cell growth but also promotes anti-tumor immunomodulatory activities, protecting bone marrow from chemotherapy-induced toxicity .

Synergistic Effects with Chemotherapy

This compound's ability to enhance the efficacy of existing chemotherapeutic drugs is a significant area of research.

  • Combination Therapy : Studies indicate that this compound can potentiate the effects of drugs like paclitaxel and cisplatin, making it a valuable adjunct in cancer treatment regimens . This synergistic effect can lead to improved outcomes for patients undergoing chemotherapy.
  • Case Studies :
    • In vitro studies have shown that this compound enhances the cytotoxic effects of paclitaxel on hepatocellular carcinoma cells, suggesting a viable strategy for treating advanced liver cancer .

Mechanistic Insights

Understanding how this compound functions at a molecular level is crucial for its application in clinical settings.

  • Glycosylation Inhibition : this compound inhibits alpha-mannosidase II, an enzyme involved in N-glycan biosynthesis. This inhibition leads to a decrease in complex-type oligosaccharides on glycoproteins, which can affect cell signaling and adhesion properties critical for tumor progression .
  • Apoptotic Pathways : this compound activates mitochondria-mediated apoptotic pathways in cancer cells, further contributing to its anticancer effects . This apoptotic induction is essential for eliminating malignant cells.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer AgentInhibits tumor growth and metastasisReduces viability of hepatoma cells; enhances immune response
ImmunomodulationAugments natural killer cell activityStimulates bone marrow proliferation; protects against chemotherapy toxicity
Chemotherapy SynergyEnhances efficacy of existing chemotherapeuticsPotentiates effects of paclitaxel and cisplatin
Mechanistic InsightsInhibits glycoprotein processing; activates apoptotic pathwaysAlters glycosylation patterns; induces apoptosis in cancer cells

Mécanisme D'action

Le Tridolgosir exerce ses effets en inhibant de manière compétitive l’alpha-mannosidase II, une enzyme qui traite les glucides N-liés dans les glycoprotéines. Cette inhibition conduit à la formation de structures glucidiques fortement ramifiées qui se lient à la lectine-phytohémagglutinine et sont exprimées dans divers types de tumeurs. L’inhibition de l’alpha-mannosidase II réduit l’agressivité et le potentiel métastatique des cellules tumorales, ralentit la croissance tumorale et augmente la sensibilité des cellules tumorales à la destruction par les cellules immunitaires .

Analyse Biochimique

Biochemical Properties

Swainsonine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is a potent inhibitor of Golgi alpha-mannosidase II , an enzyme involved in the processing of N-linked glycoproteins . The inhibition of this enzyme by this compound leads to the disruption of the endomembrane system of the cell .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been found to decrease the viability of renal tubular epithelial cells in a dose-dependent manner . It influences cell function by disrupting the endomembrane system, which can lead to reduced metastasis and tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It specifically inhibits alpha-mannosidase II in the Golgi apparatus, disrupting the formation of complex beta-1,6 branched N-linked glycans . This disruption can lead to reduced metastasis and tumor growth .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies detailing the temporal effects of this compound are limited, it is known that the compound’s effects on the endomembrane system and gene expression can lead to long-term changes in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. While specific dosage studies are limited, it has been noted that this compound can cause neurological signs and pathological changes in farm animals, leading to significant livestock poisonings .

Metabolic Pathways

This compound is involved in several metabolic pathways. The primary metabolite pathway from which it is derived is known to be that leading to lysine . It interacts with enzymes such as saccharopine dehydrogenase and saccharopine oxidase involved in the lysine biosynthesis pathway .

Transport and Distribution

Given its ability to inhibit alpha-mannosidase II, it is likely that it interacts with transporters or binding proteins involved in the intracellular transport of enzymes and proteins .

Subcellular Localization

Given its inhibitory effects on alpha-mannosidase II, it is likely that it localizes to the Golgi apparatus where this enzyme is found . Its localization to this organelle would allow it to exert its effects on the processing of N-linked glycoproteins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Tridolgosir implique plusieurs étapes. Une méthode courante commence par la réduction de l’acide ®-malique en utilisant un complexe de borane-diméthylsulfure et du borohydrure de sodium pour produire du 1,2 ®,4-butane-triol. Cet intermédiaire est ensuite traité avec du diméthylacétal de benzaldéhyde et de l’acide p-toluènesulfonique pour former un dérivé 1,3-dioxanne. Des étapes d’oxydation, de condensation de Wittig et de clivage réducteur subséquentes conduisent à la formation d’un intermédiaire clé, qui subit d’autres réactions, y compris la tosylation, la cyanation, l’hydrolyse, l’estérification et la cycloaddition pour finalement produire le Tridolgosir .

Méthodes de production industrielle

La production industrielle du Tridolgosir implique généralement une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le Tridolgosir subit diverses réactions chimiques, notamment :

    Oxydation : Le Tridolgosir peut être oxydé pour former différents dérivés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans le Tridolgosir.

    Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Tridolgosir avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des applications supplémentaires .

Applications de la recherche scientifique

Le Tridolgosir a un large éventail d’applications de recherche scientifique :

    Chimie : Utilisé comme réactif en chimie organique de synthèse pour le développement de nouveaux composés.

    Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l’apoptose et l’arrêt du cycle cellulaire.

    Médecine : Investigé pour son potentiel en tant qu’agent anticancéreux en raison de ses propriétés anti-métastatiques et antiprolifératives.

    Industrie : Utilisé dans le développement de produits pharmaceutiques et d’autres composés bioactifs

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du Tridolgosir

Le Tridolgosir est unique en raison de son inhibition spécifique de l’alpha-mannosidase II et de ses puissantes activités anti-métastatiques et antiprolifératives. Sa capacité à induire l’apoptose et l’arrêt du cycle cellulaire en phase G2/M le distingue encore des autres composés similaires .

Activité Biologique

Swainsonine is an indolizidine alkaloid predominantly found in plants of the genus Swainsona and produced by certain fungi, notably Alternaria oxytropis. This compound has garnered attention due to its diverse biological activities, particularly its effects on glycoprotein biosynthesis, apoptosis induction, and potential therapeutic applications in cancer treatment.

This compound functions primarily as an inhibitor of alpha-D-mannosidase , an enzyme crucial for the processing of N-glycans in glycoproteins. By inhibiting this enzyme, this compound disrupts the conversion of hybrid-type N-glycans to complex-type N-glycans, which can lead to altered cell signaling and immune responses. This mechanism has implications in both toxicity and therapeutic contexts.

  • Inhibition of Alpha-D-Mannosidase : this compound's inhibition of alpha-D-mannosidase II was shown to significantly reduce the tolerance of colorectal cancer cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. In resistant cell lines, this compound treatment altered glycoforms and enhanced drug sensitivity without exhibiting cytotoxicity at low doses (5 μg/mL) .

Cytotoxicity and Apoptosis

This compound has demonstrated cytotoxic effects across various cell types:

  • Goat Trophoblast Cells : In studies involving goat trophoblast cells (GTCs), this compound induced apoptosis characterized by increased Bax protein levels, decreased Bcl-2 levels, and subsequent activation of caspases leading to cell death. The study indicated that this compound's effects were concentration- and time-dependent .
  • Colorectal Cancer Cells : this compound treatment resulted in a significant reduction in cell viability in resistant colorectal cancer cell lines while maintaining the viability of parental lines. This suggests a selective action that could be exploited in chemotherapy .

Case Studies

  • Colorectal Cancer Resistance :
    • Objective : To evaluate this compound's effect on 5-FU-resistant colorectal cancer cells.
    • Findings : this compound reduced the IC50 against 5-FU in resistant cells from 80% to 20%, indicating its potential to overcome drug resistance mechanisms .
  • Reproductive Toxicity in Goats :
    • Objective : To assess the impact of this compound on pregnant goats.
    • Findings : this compound exposure led to placental impairment and increased abortion rates, highlighting its reproductive toxicity .

Pharmacokinetics and Toxicology

This compound is rapidly internalized by cells, with studies showing that it associates with human fibroblasts within minutes. The uptake is influenced by temperature and concentration, suggesting a permeation mechanism rather than endocytosis. Once internalized, this compound is primarily concentrated in lysosomes, where it exerts its toxic effects .

Table: Summary of Biological Activities of this compound

Biological ActivityEffect/OutcomeReference
Alpha-D-Mannosidase InhibitionReduces N-glycan complexity; enhances 5-FU sensitivity
Induction of ApoptosisIncreased Bax levels; decreased Bcl-2; activated caspases
Reproductive ToxicityPlacental impairment; abortion in goats

Propriétés

IUPAC Name

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUAIOOAOAVCGD-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046356
Record name Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells.
Record name Tridolgosir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

72741-87-8
Record name Swainsonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72741-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridolgosir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridolgosir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIDOLGOSIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-144 °C
Record name Tridolgosir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

The test compound swainsonine is prepared by 0.4 serial dilution of a 40 μM stock. Present in each determination is 10 μl diluted test compound, 25 μl of 10 mM paranitrophenyl mannopyranoside, 200 mM sodium acetate, pH 5.6 and 15 μl of purified rat liver Golgi mannosidase II. After incubating the reaction for 60 minutes at 37° C., the reaction is quenched with 50 μl of 0.5 M sodium carbonate. Absorption is read at 405 mn. After subtracting the blank from positive controls and samples, the samples are normalized against the positive control mean using a variable slope, sigmoidal curve fit, with bottom=0, top=100. The signal is proportional to the amount of products from the uninhibited reaction. The calculated IC50 for inhibition of purified Golgi mannosidase II by swainsonine hydrochloride is 0.068±0.021 μM.
Quantity
25 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swainsonine
Reactant of Route 2
Swainsonine
Reactant of Route 3
Swainsonine
Reactant of Route 4
Swainsonine
Reactant of Route 5
Swainsonine
Reactant of Route 6
Swainsonine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.